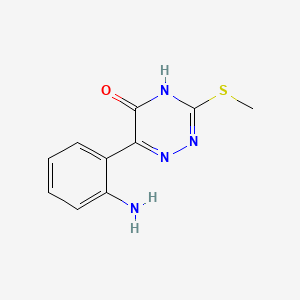

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol

Description

Properties

IUPAC Name |

6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMXAKSUCUWJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970167 | |

| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5482-85-9 | |

| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylthiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Analysis of Analogous Compounds

The table below summarizes critical data for six structurally related triazines:

Key Observations

Role of the Hydroxyl Group: The hydroxyl at position 5 is critical for activity. Replacing it with an amino group (as in D0) abolishes antimicrobial activity .

Sulfanyl Substituent Effects: Methylsulfanyl (-SMe): Found in the target compound and D0; smaller size may limit steric hindrance but offers moderate lipophilicity. Dichlorophenylmethylsulfanyl: Enhances FABP4 inhibition (IC₅₀ = 0.290 µM) due to hydrophobic and π-π interactions .

Aromatic Substituents: The 2-aminophenyl group in the target compound may engage in π-stacking or hydrogen bonding, while trifluoromethylphenyl (in ) introduces electron-withdrawing effects for enhanced stability.

Research Findings and Trends

- Antimicrobial Activity: Hydroxyl-containing triazines (e.g., D1 and D41 in ) show growth inhibition of K. pneumoniae, while amino-substituted analogs (D0) are inactive. This underscores the necessity of the -OH group for binding to microbial targets .

- Enzyme Inhibition : Bulky sulfanyl groups (e.g., dichlorophenylmethyl) improve FABP4 binding affinity, suggesting that steric and electronic properties at position 3 are tunable for target selectivity .

- Synthetic Flexibility : The triazine core allows diverse substitutions, enabling optimization for pharmacokinetic properties (e.g., methoxy groups for solubility) .

Biological Activity

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound characterized by a triazine ring with an amino group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is , with a molecular weight of approximately 218.28 g/mol. The structure features a triazine ring that is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | E. coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or interference with cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction with cellular receptors and enzymes that are pivotal in cancer progression.

Enzyme Inhibition

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been studied for its potential to inhibit various enzymes. For instance, it may act as an inhibitor of DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis respectively. Molecular docking studies have shown favorable binding interactions with these targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The triazine ring facilitates binding to active sites on enzymes or receptors, leading to inhibition or modulation of their functions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol against clinical strains of E. coli and Pseudomonas aeruginosa. Results showed that the compound had a MIC value of 0.21 µM for both strains, indicating potent antibacterial activity.

- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while the compound exhibited some cytotoxic effects, it was significantly less toxic than conventional chemotherapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors or functionalization of preformed triazinone cores. For example:

- Step 1: React 2-aminophenylthiol with methyl isothiocyanate to form a thiourea intermediate.

- Step 2: Cyclize the intermediate under acidic conditions (e.g., HCl/EtOH) to form the triazinone ring .

- Purity Optimization: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor by TLC and confirm purity via HPLC (>95% by area normalization) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methylsulfanyl at C3, hydroxyl at C5). Aromatic protons in the 2-aminophenyl group show splitting patterns between δ 6.8–7.5 ppm .

- Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion peak (e.g., [M+H] at m/z 277.0821 for CHNOS) .

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H···O between NH and hydroxyl groups) .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV at λ = 254 nm.

- Statistical Analysis: Apply multivariate regression to identify pH-dependent degradation pathways (e.g., hydrolysis of the methylsulfanyl group at pH >10). Use error analysis frameworks (e.g., Bevington & Robinson’s error propagation) to validate reproducibility .

- Reference Standards: Compare with structurally similar triazinones (e.g., 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) to isolate pH-sensitive functional groups .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., C3 methylsulfanyl group as a leaving site). Use B3LYP/6-311+G(d,p) basis sets in Gaussian 16 .

- Transition State Modeling: Simulate nucleophilic attack (e.g., by amines or thiols) at C3 using intrinsic reaction coordinate (IRC) analysis. Compare activation energies for SN1 vs. SN2 mechanisms .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants for LiAlH-mediated reductions) .

Advanced: How to design experiments to evaluate its potential as a chemosensor for metal ions?

Methodological Answer:

- Fluorescence Quenching Assays: Prepare 10 μM solutions of the compound in DMSO/HO (1:9). Titrate with metal salts (e.g., Fe, Cu) and measure emission spectra (λ = 320 nm, λ = 450 nm). Calculate Stern-Volmer constants (K) .

- Selectivity Screening: Test against transition metals (Co, Ni) and alkaline earth ions (Ca, Mg) to assess specificity.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –NO) to the triazinone core to enhance binding affinity, referencing similar 1,2,4-triazole derivatives .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to dissolve the compound while maintaining cell viability .

- pH Adjustment: Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance aqueous solubility via micellar encapsulation.

- Prodrug Synthesis: Convert the hydroxyl group to a phosphate ester (e.g., using POCl) for improved solubility, then enzymatically hydrolyze in biological media .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Reaction Optimization: Replace hazardous solvents (e.g., EtOAc) with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale reactions.

- Purification: Transition from column chromatography to fractional crystallization (e.g., using ethanol/water gradients) to reduce costs .

- Yield Improvement: Optimize stoichiometry (e.g., 1.2 equiv methyl isothiocyanate) and reaction time (monitor by in-situ FTIR) .

Advanced: How to analyze tautomeric equilibria between hydroxyl and keto forms of the triazinone core?

Methodological Answer:

- Variable Temperature NMR: Acquire H NMR spectra in DMSO-d from 25°C to 80°C. Observe chemical shift changes in the hydroxyl proton (δ 10–12 ppm) to track tautomerism .

- Computational Modeling: Perform DFT calculations (M06-2X/cc-pVTZ) to compare relative stabilities of enol and keto tautomers .

- XRD Confirmation: Resolve crystal structures to identify dominant tautomeric forms in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.